(E)-2-(4-((3-(3,4-dimethoxyphenethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)acetamide
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Description
(E)-2-(4-((3-(3,4-dimethoxyphenethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C23H24N2O6S2 and its molecular weight is 488.57. The purity is usually 95%.
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Scientific Research Applications
Hypoglycemic Activity
Researchers have synthesized novel derivatives related to the compound and evaluated their hypoglycemic activity, demonstrating significant efficacy in reducing blood sugar levels in animal models. These studies highlight the potential of such compounds in diabetes management (Nikaljea, Choudharia, & Une, 2012), (Nikalje, Deshp, & Une, 2012).
Antimicrobial Activity
The antimicrobial potential of thiazolidinone derivatives has been explored, showing effectiveness against various bacterial and fungal pathogens. This suggests the compound's relevance in developing new antimicrobial agents to combat resistant strains (Krátký, Vinšová, & Stolaříková, 2017).
Crystal Structure Analysis
Understanding the crystal structure of similar compounds aids in deciphering the molecular basis of their biological activity and improving drug design strategies. Studies have detailed the crystal structures, offering insights into their molecular configurations (Galushchinskiy, Slepukhin, & Obydennov, 2017).
Anti-inflammatory and Anticancer Activity
Several studies have focused on the synthesis and evaluation of thiazolidinone derivatives for their anti-inflammatory and anticancer activities. These compounds have shown promising results in inhibiting inflammation and tumor growth in various models, indicating their potential in treating inflammatory diseases and cancer (Ma et al., 2011), (Havrylyuk et al., 2010).
Properties
IUPAC Name |
2-[4-[(E)-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6S2/c1-28-16-6-4-14(10-18(16)29-2)8-9-25-22(27)20(33-23(25)32)12-15-5-7-17(19(11-15)30-3)31-13-21(24)26/h4-7,10-12H,8-9,13H2,1-3H3,(H2,24,26)/b20-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSLWYIIIOSSHQ-UDWIEESQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C(=CC3=CC(=C(C=C3)OCC(=O)N)OC)SC2=S)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)/C(=C\C3=CC(=C(C=C3)OCC(=O)N)OC)/SC2=S)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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